

4-(2-Bromoethyl)tetrahydropyran: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

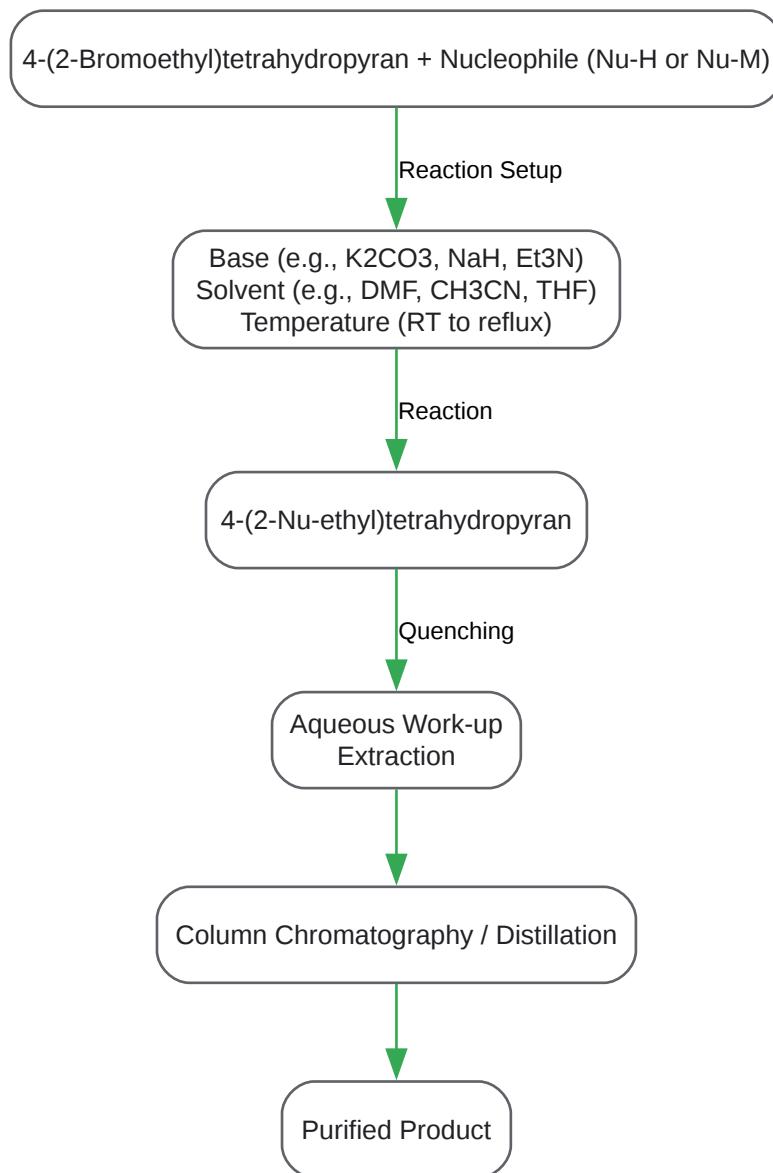
Introduction

4-(2-Bromoethyl)tetrahydropyran is a valuable bifunctional molecule in organic synthesis, offering a unique combination of a reactive primary alkyl bromide and a stable tetrahydropyran (THP) moiety. The THP ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.^[1] The bromoethyl group serves as a versatile handle for introducing the tetrahydropyran-ethyl fragment into a wide range of molecular architectures through nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving **4-(2-Bromoethyl)tetrahydropyran**, positioning it as a key building block for drug discovery and development.

Chemical and Physical Properties

4-(2-Bromoethyl)tetrahydropyran is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-(2-Bromoethyl)tetrahydropyran**


Property	Value	Reference(s)
CAS Number	4677-20-7	[2]
Molecular Formula	C ₇ H ₁₃ BrO	[2]
Molecular Weight	193.08 g/mol	[2]
Boiling Point	224 °C	[3]
Density	1.302 g/cm ³	[3]
Flash Point	89 °C	[3]

Core Synthetic Applications

The primary utility of **4-(2-Bromoethyl)tetrahydropyran** lies in its reactivity as an electrophile in nucleophilic substitution reactions. The terminal bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions

4-(2-Bromoethyl)tetrahydropyran is an excellent substrate for S_N2 reactions with a range of nucleophiles. These reactions provide a straightforward method for introducing the 4-(2-ethyl)tetrahydropyran motif. A general workflow for these reactions is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for nucleophilic substitution reactions.

1. Reactions with Amine Nucleophiles:

The alkylation of primary and secondary amines with **4-(2-Bromoethyl)tetrahydropyran** is a common method for preparing substituted amines. These products are often intermediates in the synthesis of biologically active molecules.

Table 2: Representative Reaction of **4-(2-Bromoethyl)tetrahydropyran** with an Amine

Reactant	Nucleophile	Base	Solvent	Temperature	Time	Yield
4-(2-Bromoethyl)tetrahydropyran	Piperidine	K ₂ CO ₃	DMF	80 °C	12 h	>90% (estimated)

Experimental Protocol: Synthesis of 4-(2-(Piperidin-1-yl)ethyl)tetrahydropyran

- To a solution of **4-(2-Bromoethyl)tetrahydropyran** (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
- To this suspension, add piperidine (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to afford the desired product.

2. Reactions with Phenolic Nucleophiles:

Phenols can be O-alkylated with **4-(2-Bromoethyl)tetrahydropyran** under basic conditions to form the corresponding aryl ethers.

Table 3: Representative Reaction of **4-(2-Bromoethyl)tetrahydropyran** with a Phenol

Reactant	Nucleophile	Base	Solvent	Temperature	Time	Yield
4-(2-Bromoethyl)tetrahydropyran	4-Fluorophenol	K ₂ CO ₃	Acetonitrile	Reflux	8 h	High (estimated)

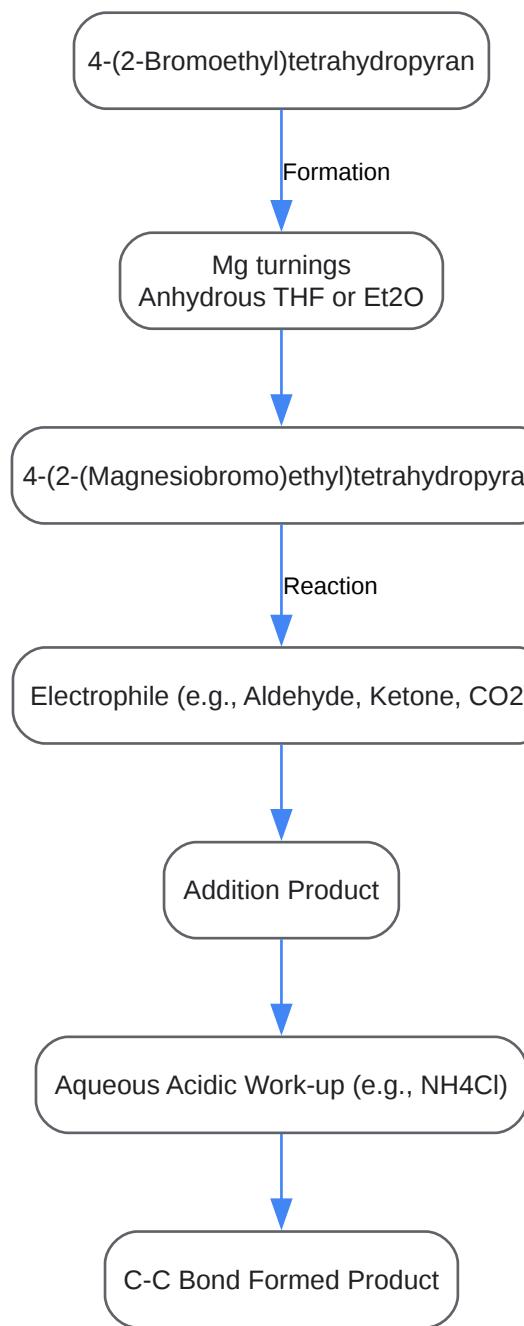
Experimental Protocol: Synthesis of 4-(2-(4-Fluorophenoxy)ethyl)tetrahydropyran

- To a stirred suspension of 4-fluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of **4-(2-Bromoethyl)tetrahydropyran** (1.1 eq) in acetonitrile.
- Heat the reaction mixture to reflux and stir for 8 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify by column chromatography on silica gel.

3. Reactions with Other Heteroatom Nucleophiles:

Thiols and azides also serve as effective nucleophiles in reactions with **4-(2-Bromoethyl)tetrahydropyran**. The resulting thioethers and alkyl azides are valuable synthetic intermediates.

Table 4: Reactions with Thiol and Azide Nucleophiles


Nucleophile	Base	Solvent	Product
Thiophenol	Et ₃ N	DMF	4-(2-(Phenylthio)ethyl)tetrahydropyran
Sodium Azide	-	DMF/H ₂ O	4-(2-Azidoethyl)tetrahydropyran

Experimental Protocol: Synthesis of 4-(2-Azidoethyl)tetrahydropyran

- In a round-bottom flask, dissolve **4-(2-Bromoethyl)tetrahydropyran** (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture and dilute with water.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude product.
- The crude azide can often be used in subsequent steps without further purification.

Grignard Reagent Formation and Reactions

The bromo- functionality of **4-(2-Bromoethyl)tetrahydropyran** allows for the formation of the corresponding Grignard reagent, a powerful carbon nucleophile. This opens up possibilities for carbon-carbon bond formation.

[Click to download full resolution via product page](#)

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol: Formation of 4-(2-(Magnesiobromo)ethyl)tetrahydropyran and Reaction with an Aldehyde

- In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

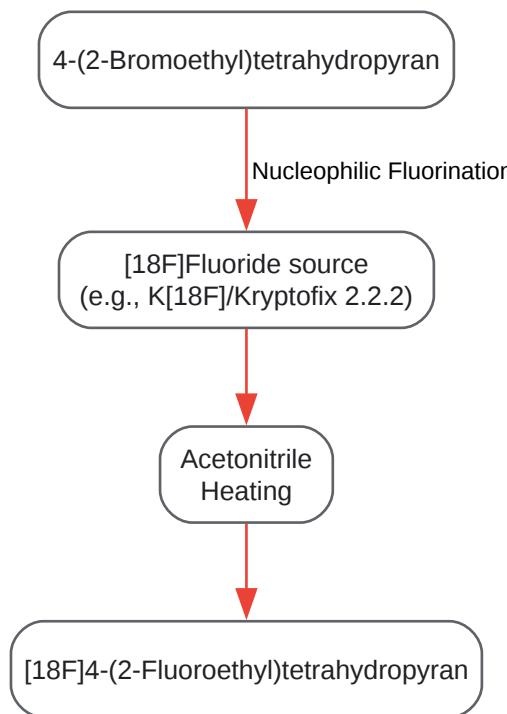
- Add a small crystal of iodine to activate the magnesium.
- Add a solution of **4-(2-Bromoethyl)tetrahydropyran** (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.
- The reaction is initiated by gentle warming and then maintained by the exothermic reaction.
- After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.^[4]
- Cool the reaction mixture to 0 °C.
- Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting alcohol by column chromatography.

Applications in Drug Discovery and Development

The tetrahydropyran moiety is a common feature in many biologically active compounds, and **4-(2-Bromoethyl)tetrahydropyran** serves as a key building block for introducing this valuable scaffold.

Synthesis of Sigma Receptor Ligands

Sigma receptors are implicated in a variety of neurological disorders, and ligands targeting these receptors are of significant interest in drug discovery.^[2] The 4-(2-ethyl)tetrahydropyran group can be found in some sigma receptor ligands.^{[5][6][7]} The synthesis of such compounds


can be envisioned through the alkylation of a suitable amine precursor with **4-(2-Bromoethyl)tetrahydropyran**.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists have applications as antiemetics and antidepressants.^[8] The tetrahydropyran ring is a structural component of some NK1 receptor antagonists.^{[3][9]} Synthetic routes towards these molecules may involve the use of **4-(2-Bromoethyl)tetrahydropyran** or derivatives thereof to construct the core structure.

Precursor for PET Radiotracers

The development of positron emission tomography (PET) tracers is crucial for in vivo imaging in medical diagnostics.^[10] The bromoethyl group of **4-(2-Bromoethyl)tetrahydropyran** can be displaced by $[^{18}\text{F}]$ fluoride to synthesize $[^{18}\text{F}]$ -labeled PET tracers containing the tetrahydropyran moiety.^[11] This allows for the non-invasive study of biological processes and the distribution of drugs in the body.

[Click to download full resolution via product page](#)

Caption: Synthesis of a potential PET tracer precursor.

Conclusion

4-(2-Bromoethyl)tetrahydropyran is a highly versatile and valuable building block in modern organic synthesis. Its ability to readily undergo nucleophilic substitution and form a Grignard reagent provides synthetic chemists with a powerful tool for the introduction of the tetrahydropyran-ethyl moiety. The prevalence of the tetrahydropyran scaffold in medicinally relevant molecules underscores the importance of this reagent in the development of new therapeutics, including sigma receptor ligands, NK1 receptor antagonists, and PET imaging agents. The experimental protocols provided in this guide offer a practical foundation for the utilization of **4-(2-Bromoethyl)tetrahydropyran** in a variety of synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold [ouci.dntb.gov.ua]
- 6. air.unimi.it [air.unimi.it]
- 7. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [4-(2-Bromoethyl)tetrahydropyran: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291720#4-2-bromoethyl-tetrahydropyran-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com